physical and chemical properties of 2,4,6-Tribromo-3-hydroxybenzaldehyde
physical and chemical properties of 2,4,6-Tribromo-3-hydroxybenzaldehyde
An In-Depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzaldehyde: Properties, Applications, and Experimental Protocols
Introduction
2,4,6-Tribromo-3-hydroxybenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest to the scientific community, particularly those in organic synthesis, material science, and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group, an acidic phenolic hydroxyl group, and three electron-withdrawing bromine atoms, makes it a highly versatile and valuable intermediate. The heavy bromination not only enhances its reactivity but also imparts specific biological activities and physical properties, making it a crucial building block for synthesizing specialty chemicals, including pharmaceuticals and agrochemicals.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core , explores its synthetic applications and biological relevance, and provides detailed, field-proven experimental protocols for its characterization and use. The content is structured to provide not just data, but also expert insights into the causality behind its reactivity and experimental handling, ensuring a trustworthy and authoritative resource.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any research endeavor. The following identifiers and structural representations define 2,4,6-Tribromo-3-hydroxybenzaldehyde.
Synonyms: 3-Hydroxy-2,4,6-tribromobenzaldehyde[1] CAS Number: 2737-22-6[1][2] Molecular Formula: C₇H₃Br₃O₂[1][2] Molecular Weight: 358.81 g/mol [1][3]
Structural Identifiers:
-
InChI: InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H[3][4]
-
SMILES: O=CC1=C(Br)C=C(Br)C(O)=C1Br[3]
The strategic placement of the functional groups on the benzene ring dictates the molecule's unique chemical behavior.
Caption: Chemical structure of 2,4,6-Tribromo-3-hydroxybenzaldehyde.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.
| Property | Value | Source(s) |
| Appearance | White to cream-colored or pale brown powder/crystal. | [1][2] |
| Melting Point | 117-125 °C | [1][2][5] |
| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [5] |
| Density | 2.423 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Methanol. | [5] |
| pKa | 5.62 ± 0.28 (Predicted) | [5] |
| Purity | ≥97.5% (by GC) | [1][2] |
Expert Insights: The melting point range of 117-125°C suggests a crystalline solid of moderate purity. The predicted pKa of 5.62 indicates that the hydroxyl group is significantly more acidic than that of phenol (pKa ≈ 10). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the three bromine atoms and the aldehyde group, which stabilize the corresponding phenoxide anion. This enhanced acidity is a key factor in its reactivity, particularly in base-catalyzed reactions.
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. While a complete, published spectrum for this specific molecule is not available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing three distinct signals in a deuterated solvent like DMSO-d₆ or CDCl₃:
-
A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.5-10.5 ppm.
-
A singlet for the phenolic hydroxyl proton (-OH), which may be broad and whose chemical shift is concentration-dependent, often appearing between δ 5-12 ppm.
-
A singlet for the lone aromatic proton (-H) on the ring, likely in the δ 7.0-8.0 ppm region, shifted downfield by the adjacent electron-withdrawing groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:
-
The aldehyde carbonyl carbon will be the most downfield signal, typically >185 ppm.
-
Six aromatic carbon signals, with the carbon atoms attached to bromine and oxygen showing characteristic shifts.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present:
-
A strong, sharp carbonyl (C=O) stretch from the aldehyde group around 1680-1700 cm⁻¹.
-
A broad O-H stretching band from the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
-
C-H stretching from the aromatic ring around 3000-3100 cm⁻¹.
-
C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This will result in a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, providing unambiguous confirmation of the presence of three bromine atoms. The monoisotopic mass is approximately 355.768 g/mol .[3]
Synthesis, Reactivity, and Applications
4.1. Synthesis 2,4,6-Tribromo-3-hydroxybenzaldehyde is synthesized via the reaction of 2,4,6-trichlorobenzaldehyde with bromine.[5][10][11] This process involves an electrophilic aromatic substitution where the chlorine atoms are replaced by bromine.
4.2. Chemical Reactivity The compound's reactivity is governed by its three key functional regions:
-
Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel, Wittig).
-
Hydroxyl Group: The acidic phenol can be deprotonated to form a phenoxide, which can act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis). It also directs electrophilic substitution.
-
Aromatic Ring: The heavy bromination and substitution pattern make it a unique scaffold. The bromine atoms can be replaced or involved in cross-coupling reactions under specific conditions, allowing for further molecular diversification.
This dual functionality makes it an exceptional building block for creating more complex organic molecules.[1][12]
Caption: Reactivity pathways of 2,4,6-Tribromo-3-hydroxybenzaldehyde.
4.3. Applications in Drug Development and Material Science The unique properties of this compound have led to its use in several key research areas:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a versatile intermediate for synthesizing brominated compounds, where the bromine substituents can impart significant biological activity.[1] Its derivatives are explored for potential anti-cancer, anti-inflammatory, and analgesic properties.[12][13]
-
Cytotoxic Agent Research: 2,4,6-Tribromo-3-hydroxybenzaldehyde has demonstrated cytotoxic effects in tumor cell lines in vitro.[5][10] Its proposed mechanism involves covalent binding to DNA and subsequent inhibition of protein synthesis.[5][10]
-
Dyes and Pigments: It is an important intermediate in the production of dyes, where its structure contributes to color vibrancy and stability.[1]
-
Material Science: The compound is being investigated for creating novel coatings and adhesives with enhanced thermal stability and degradation resistance.[1]
-
Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of phenolic compounds.[1]
Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with reliable, step-by-step methodologies for handling and analyzing 2,4,6-Tribromo-3-hydroxybenzaldehyde.
5.1. Protocol 1: Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is an effective method for determining the purity of volatile and semi-volatile organic compounds. Commercial suppliers often use GC to provide an assay value, and this protocol allows for independent verification.[2]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,4,6-Tribromo-3-hydroxybenzaldehyde and dissolve it in 10 mL of a high-purity solvent in which it is soluble, such as methanol or ethyl acetate, to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Detector (FID): Set to 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the main peak corresponding to 2,4,6-Tribromo-3-hydroxybenzaldehyde.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. This area-percent method provides a reliable estimate of purity.
-
Caption: Workflow for GC purity analysis.
5.2. Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is the gold standard for confirming the chemical structure of organic molecules. This protocol ensures the identity of the compound matches its expected structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).
-
-
Spectral Interpretation:
-
Identify the signals corresponding to the aldehyde, hydroxyl, and aromatic protons.
-
Verify their chemical shifts, multiplicities (all should be singlets), and integration ratios (1:1:1) are consistent with the structure of 2,4,6-Tribromo-3-hydroxybenzaldehyde.
-
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification:
-
Causes skin irritation (H315).[10]
-
Causes serious eye irritation (H319).[10]
-
May cause respiratory irritation (H335).[10]
Recommended Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust.[15] Wash hands thoroughly after handling.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.[14] The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] Recommended storage temperatures range from 0-8°C to room temperature, so consult the supplier's recommendation.[1][5]
Conclusion
2,4,6-Tribromo-3-hydroxybenzaldehyde stands out as a pivotal molecule in synthetic chemistry. Its densely functionalized structure, characterized by high reactivity and unique electronic properties, provides a robust platform for the development of novel compounds. For researchers in drug discovery, agrochemicals, and materials science, a deep understanding of its physicochemical properties, spectroscopic profile, and handling requirements is essential for leveraging its full potential. This guide provides the authoritative grounding and practical protocols necessary to utilize this versatile building block effectively and safely, paving the way for future innovations.
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2,4,6-Tribromo-3-hydroxybenzaldehyde(CAS# 2737-22-6) - Angene Chemical. [Link]
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In-silico Design, Synthesis and Anti-Microbial Evaluation of 2, 4, 6-Trisubstituted 1, 3, 5: Triazine- Based Aldehyde Derivatives | Journal of Pharmaceutical Research International. [Link]
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Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH. [Link]
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IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom) - ResearchGate. [Link]
- Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google P
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Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98% - Cole-Parmer. [Link]
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Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Journal of Materials and Environmental Science. [Link]
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3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. [Link]
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Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH. [Link]
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H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde - ResearchGate. [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Oxford Instruments. [Link]
-
2,4-Dihydroxybenzaldehyde - PubChem. [Link]
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